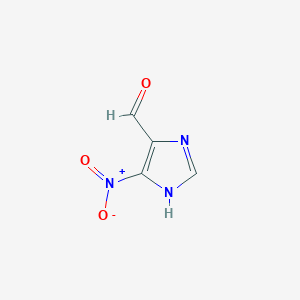5-Nitro-1H-imidazole-4-carbaldehyde
CAS No.: 81246-34-6
Cat. No.: VC2800099
Molecular Formula: C4H3N3O3
Molecular Weight: 141.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81246-34-6 |
|---|---|
| Molecular Formula | C4H3N3O3 |
| Molecular Weight | 141.09 g/mol |
| IUPAC Name | 5-nitro-1H-imidazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6) |
| Standard InChI Key | HVGCOWLYQUZAIM-UHFFFAOYSA-N |
| SMILES | C1=NC(=C(N1)[N+](=O)[O-])C=O |
| Canonical SMILES | C1=NC(=C(N1)[N+](=O)[O-])C=O |
Introduction
Chemical Identity and Structural Characteristics
5-Nitro-1H-imidazole-4-carbaldehyde belongs to the family of substituted imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The compound features a nitro group (-NO2) at position 5 of the imidazole ring and a carbaldehyde group (-CHO) at position 4. This specific arrangement of functional groups contributes to its unique chemical reactivity and potential applications.
The structural configuration of 5-Nitro-1H-imidazole-4-carbaldehyde is characterized by its planar imidazole core, with the nitro and carbaldehyde groups extending from this central structure. The presence of these functional groups creates distinct electronic properties and reactivity patterns that distinguish this compound from other imidazole derivatives.
Chemical Identifiers
The compound can be identified through various standardized identifiers, which are crucial for accurate database searching and reference in scientific literature.
| Identifier Type | Value |
|---|---|
| CAS Number | 81246-34-6 |
| Molecular Formula | C4H3N3O3 |
| Exact Mass | 141.01700 |
| Name | 5-Nitro-1H-imidazole-4-carbaldehyde |
| Synonyms | 4-formyl-5-nitroimidazole, 5-NITRO-4-IMIDAZOLE ALDEHYDE, 5-Nitro-1H-imidazole-4-carboxaldehyde, 5(4)-nitroimidazole-4(5)-carboxaldehyde |
Physical and Chemical Properties
The physical and chemical properties of 5-Nitro-1H-imidazole-4-carbaldehyde provide essential information for understanding its behavior in various conditions and its potential applications in research and synthesis.
Physical Properties
5-Nitro-1H-imidazole-4-carbaldehyde exhibits specific physical characteristics that define its state and behavior under normal conditions.
| Property | Value |
|---|---|
| Molecular Weight | 141.08500 g/mol |
| Physical State | Solid at room temperature |
| Melting Point | 213-215°C |
| Density | Not Available |
| Boiling Point | Not Available |
| Appearance | Not Specified in Available Data |
The relatively high melting point (213-215°C) suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the imidazole NH group and potential dipole-dipole interactions from the nitro and aldehyde functionalities .
Chemical Properties
| Property | Value |
|---|---|
| LogP | 0.65360 |
| PSA (Polar Surface Area) | 91.57000 |
| Hazard Code | Xi (Irritant) |
| HS Code | 2933290090 |
The LogP value of 0.65360 indicates the compound has slight lipophilicity while remaining relatively hydrophilic. This balanced partition coefficient suggests moderate membrane permeability, which could be relevant for biological applications. The Polar Surface Area (PSA) of 91.57000 reflects the molecule's considerable polarity due to its nitro, aldehyde, and imidazole nitrogen functionalities .
Structural Analysis and Molecular Features
The molecular structure of 5-Nitro-1H-imidazole-4-carbaldehyde contributes significantly to its chemical behavior and reactivity patterns.
Functional Group Analysis
The compound features three key functional groups that define its reactivity profile:
-
Imidazole ring: Provides basic character through the nitrogen atoms and potential for hydrogen bonding through the NH group
-
Nitro group (-NO2): Acts as a strong electron-withdrawing group, affecting the electronic distribution across the imidazole ring
-
Carbaldehyde group (-CHO): Provides sites for nucleophilic addition reactions typical of aldehydes
The combination of these functional groups creates a molecule with distinct electronic properties. The electron-withdrawing nature of both the nitro and aldehyde groups likely generates an electron-deficient imidazole ring, influencing its acidity and reactivity in various chemical transformations .
Structural Comparisons
Understanding the compound in relation to similar structures provides context for its chemical behavior.
| Compound | Structural Difference from 5-Nitro-1H-imidazole-4-carbaldehyde |
|---|---|
| Imidazole | Lacks both nitro and carbaldehyde substituents |
| 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | Contains methyl group at N-1 position and carbaldehyde at position 2 instead of position 4 |
| 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | Contains benzyl substituent at N-1 position |
These structural variations can significantly alter reactivity patterns, physical properties, and potential applications of the compounds .
| Classification | Code/Information |
|---|---|
| HS Code | 2933290090 |
| Description | Other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure |
| VAT | 17.0% |
| Tax rebate rate | 13.0% |
| MFN tariff | 6.5% |
| General tariff | 20.0% |
This classification places the compound within the broader category of imidazole derivatives for commercial and regulatory purposes, providing guidance for import/export procedures and applicable taxation rates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume